![molecular formula C14H11Cl2F3N4O B2772518 N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide CAS No. 338399-49-8](/img/structure/B2772518.png)
N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C14H11Cl2F3N4O and its molecular weight is 379.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Activity
Research has shown that derivatives of hydrazinecarboxamide exhibit significant antitubercular activity. Modifications of the isoniazid structure, including hydrazinecarboxamide derivatives, have demonstrated efficacy against M. tuberculosis and other non-tuberculous mycobacteria. These compounds have been evaluated for their anti-TB activity, showing promise for the development of new antitubercular agents (Asif, 2014).
Environmental Contamination and Remediation
The occurrence and impact of chlorophenols in the environment have been extensively reviewed, with these compounds exhibiting moderate to considerable toxicity to both mammalian and aquatic life. The persistence and bioaccumulation potential of chlorophenols like 2,4-dichlorophenol highlight the need for effective remediation strategies. Research in this area focuses on assessing the environmental behavior of chlorophenols and exploring methods for their removal, such as the use of zero valent iron and bimetallic systems for dechlorination (Krijgsheld & Gen, 1986).
Antineoplastic Potential
The carcinogenic and antineoplastic actions of hydrazines and hydrazine-containing compounds, including certain derivatives, have been reviewed. Although a substantial number of hydrazines are recognized as carcinogens, there is interest in exploring their potential for cancer chemotherapy. The review suggests a cautious approach to utilizing hydrazines given their significant carcinogenicity (Tóth, 1994).
Nitrosamines and Water Treatment
The review on nitrosamines, particularly N-nitrosodimethylamine (NDMA), in water technology covers their formation, occurrence, and removal strategies. Nitrosamines are identified as disinfection by-products with higher health risks compared to other chlorinated compounds. This highlights the importance of developing and implementing effective water treatment technologies to address the challenges posed by nitrosamines (Nawrocki & Andrzejewski, 2011).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2F3N4O/c1-23(12-11(16)6-8(7-20-12)14(17,18)19)22-13(24)21-10-4-2-9(15)3-5-10/h2-7H,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHXSEQUXQCYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-triethoxybenzamide hydrochloride](/img/structure/B2772435.png)
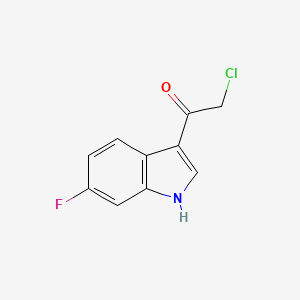
![N-(1,3-benzodioxol-5-yl)-2-[(2Z)-2-{[(4-methoxyphenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2772438.png)
![[4-(2-furylcarbonyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2772439.png)
![3-(benzo[d][1,3]dioxol-5-yl(4-benzylpiperazin-1-yl)methyl)-2-methyl-1H-indole](/img/structure/B2772440.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2772441.png)
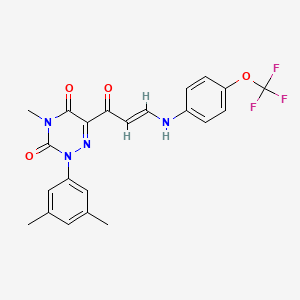
![Potassium;4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate](/img/structure/B2772443.png)
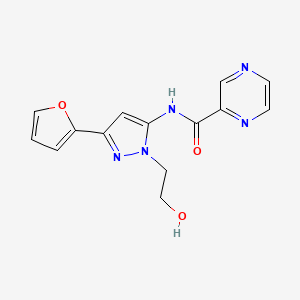
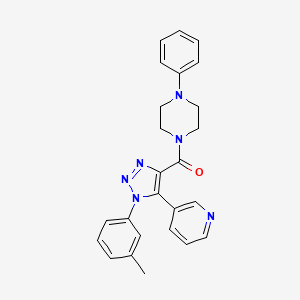
![3-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2772451.png)
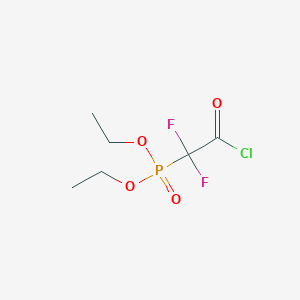
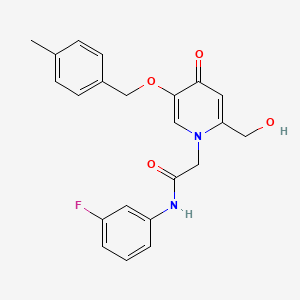
![Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2772455.png)
